molecular formula C9H10BrNO2 B1295919 Ethyl 4-amino-3-bromobenzoate CAS No. 7149-03-3

Ethyl 4-amino-3-bromobenzoate

Cat. No. B1295919
CAS RN: 7149-03-3
M. Wt: 244.08 g/mol
InChI Key: NOGUJGZZMMKQOZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-bromobenzoate is an ester . It is an off-white to pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular weight of Ethyl 4-amino-3-bromobenzoate is 244.09 . Its IUPAC name is ethyl 4-amino-3-bromobenzoate . The InChI code is 1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-bromobenzoate is an off-white to pale-yellow to yellow-brown solid . It has a molecular weight of 244.09 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • Reduction to Aldehydes

    • Field : Organic Chemistry
    • Application : Ethyl 4-bromobenzoate can undergo reduction to yield aldehydes .
    • Method : The reduction involves the use of potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C .
    • Results : The specific outcomes of this reaction are not provided in the source .
  • Synthesis of Ethyl 3-ethynylbenzoate

    • Field : Organic Chemistry
    • Application : A related compound, Ethyl 3-bromobenzoate, has been used in the preparation of ethyl 3-ethynylbenzoate .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained are not provided in the source .

Safety And Hazards

Ethyl 4-amino-3-bromobenzoate is associated with some safety hazards. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

ethyl 4-amino-3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGUJGZZMMKQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287598
Record name ethyl 4-amino-3-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-bromobenzoate

CAS RN

7149-03-3
Record name 7149-03-3
Source DTP/NCI
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Record name ethyl 4-amino-3-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-3-bromobenzoate
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-aminobenzoate (10.0 g, 59.3 mmol) and triethylamine (18.4 mL, 130 mmol) in acetic acid (30 mL) was slowly added dropwise bromine (3.04 mL, 59.3 mmol) under stirring at room temperature. The reaction mixture was stirred at room temperature for 2 hr and cold water (400 mL) was added. The precipitated solid was collected by filtration, washed with cold water and vacuum dried to give crude ethyl 4-amino-3-bromobenzoate (15.0 g) as red-pink crystals. The obtained crystals were dissolved in ethyl acetate (60 mL), and 4 M hydrogen chloride/ethyl acetate solution was added. The precipitated solid was collected by filtration, washed with a mixed solvent (1:1) of ethyl acetate-diethyl ether, and vacuum dried to give a mixture (8.99 g) of ethyl 4-aminobenzoate hydrochloride and ethyl 4-amino-3-bromobenzoate hydrochloride as colorless crystals. Successively, to a solution of the obtained mixture (1.00 g) in pyridine (12 mL) were added acetic anhydride (0.69 mL, 7.13 mmol) and 4-dimethylaminopyridine (catalytic amount) with stirring at room temperature, and the mixture was stirred overnight at the same temperature. The reaction solution was concentrated under reduced pressure, brine was added to the residue, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (hexane/ethyl acetate=9/1-hexane/ethyl acetate=1/1) to give the title compound (758 mg, yield 40%, 3 steps) as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of bromine (7.0 mL, 137.3 mmol) in dichloromethane is added dropwise to a cold (−10° C.) solution of ethyl 4-aminobenzoate (22.0 g, 133.3 mmol) in dichloromethane. The reaction mixture is allowed to come to room temperature, stirred for 18 h and diluted with water. The organic phase is separated, washed twice with brine, dried over MgSO4 and concentrated in vacuo. The resultant residue is purified by flash chromatography (SiO2, 8/1 hexanes/EtOAc as eluent) to afford the title compound as a white solid, 28.6 g (88% yield), identified by HNMR and mass spectral analyses. MS m/e 242 (M−H)+; 1H NMR (400 MHz, DMSO-d6) δ 1.28 (t, J=7.01 Hz, 3 H), 4.22 (q, J=7.16 Hz, 2 H), 6.18 (brs, 2 H), 6.81 (d, J=7.91 Hz, 1H), 7.65 (dd, J=8.54, 1.98 Hz 1 H), 7.89 (d, J=1.83 Hz, 1H).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

To a mechanically stirred solution of ethyl 4-aminobenzoate (165 g, 1 mol) in THF (1.2 L) and pyridine (200 mL) at ˜10° C. was added portionwise (˜10–20 g each time) of pyridine hydrobromide perbromide (tech. 90%, 365 g, 1.02 mol) over a period of 1 h. Internal temperature was kept at 10–15° C. After completion of addition, the mixture was stirred for 30 min, then filtered through celite and the filter cake was washed with THF (1 L). The filtrate was diluted with Et2O, washed with 0.5 M of aqueous NaHSO3 (2×, 400 mL), brine, dried (MgSO4) and concentrated. The residue contained too much H2O and therefore was dissolved in EtOAc (1 L), washed with brine, dried (MgSO4) and concentrated to give a semi-solid residue. The residue was swished with hexanes-Et2O (2:1) to yield 187 g (77%) of the title compound as a white powder. The mother liquor was evaporated and swished again to give 19 g (8%) of additional title compound as a light brown powder.
Quantity
165 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridine hydrobromide perbromide
Quantity
1.02 mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-amino-3-bromobenzoate
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Ethyl 4-amino-3-bromobenzoate

Citations

For This Compound
22
Citations
O OEt, O Et - researchgate.net
… Ethyl 4-Amino-3-bromobenzoate (17). To an ice-cooled solution of ethyl 4aminobenzoate (16) (170 g, 1.03 mol) in 1 L of CHCl, was added N-bromosuccinimide (1832 g, 1.03 mol) …
Number of citations: 0 www.researchgate.net
A Khan, S Hecht - Journal of Polymer Science Part A: Polymer …, 2006 - Wiley Online Library
… Ethyl 4-amino-3-bromobenzoate (1) was synthesized as described in the literature.24 Pd(PPh 3 ) 4 was freshly prepared;25 all other chemicals were commercial and were used as …
Number of citations: 29 onlinelibrary.wiley.com
ASB Santos - 2017 - run.unl.pt
Os compostos heterocíclicos são uma importante classe de compostos presentes em diversas moléculas com interesse medicinal incluindo fármacos e produtos naturais. Neste projeto …
Number of citations: 0 run.unl.pt
A Aoyama, K Endo-Umeda, K Kishida… - Journal of medicinal …, 2012 - ACS Publications
To obtain novel transrepression-selective liver X receptor (LXR) ligands, we adopted a strategy of reducing the transactivational agonistic activity of the 5,11-dihydro-5-methyl-11-…
Number of citations: 55 pubs.acs.org
M Shevchuk, Q Wang, R Pajkert, J Xu… - Advanced Synthesis …, 2021 - Wiley Online Library
For almost 40 years, difluoromethylene phosphonates have proven to be versatile molecular tools in biochemical studies owing to their close resemblance to naturally occurring …
Number of citations: 35 onlinelibrary.wiley.com
H Fang, Y Dou, J Ge, M Chhabra, H Sun… - The Journal of …, 2017 - ACS Publications
We report herein the first example of Cu(II)-catalyzed site selective azidation of aromatic amines via C–H functionalization in aqueous media. In our strategy, a mild reagent was utilized. …
Number of citations: 28 pubs.acs.org
MDH Bhuiyan, AC Try, J Klepetko… - … Section E: Structure …, 2006 - scripts.iucr.org
… The synthesis of (I) [link] in racemic form was achieved by reacting ethyl 4-amino-3-bromobenzoate with paraformaldehyde in trifluoroacetic acid (TFA). …
Number of citations: 9 scripts.iucr.org
M Hussain, V Ahmed, B Hill, Z Ahmed… - Bioorganic & medicinal …, 2008 - Elsevier
… Sing et al. prepared phosphonate 10 in seven steps in an overall 17% yield starting from readily prepared ethyl 4-amino-3-bromobenzoate (Scheme 2). 12a In this synthesis, the …
Number of citations: 55 www.sciencedirect.com
CY Liu, P Knochel - The Journal of Organic Chemistry, 2007 - ACS Publications
… The following compounds were prepared according to literature procedures: ethyl 4-amino-3-bromobenzoate (5b); 32 methyl 4-amino-3,5-dibromobenzoate (5e); 8b 2,4,6-…
Number of citations: 129 pubs.acs.org
VA Vaillard, JF Guastavino, ME Budén… - The Journal of …, 2012 - ACS Publications
… 2-Bromo-4-chloroaniline, 4-amino-3-bromobenzonitrile, 2-bromo-4-methoxyaniline, and ethyl 4-amino-3-bromobenzoate were obtained by reported methods. (48) THF was dried over …
Number of citations: 28 pubs.acs.org

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